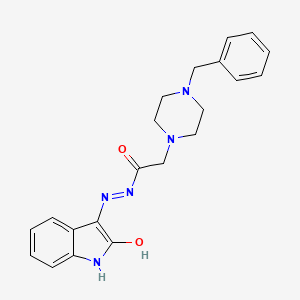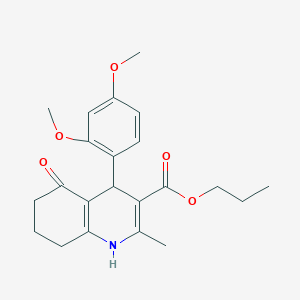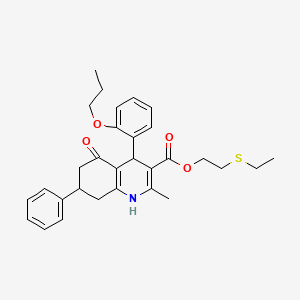
2(4-Benzyl-1-piperazinyl)N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Acétohydrazide de 2(4-benzyl-1-pipérazinyl)N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidène) est un composé organique complexe de formule moléculaire C21H23N5O2. Ce composé est connu pour sa structure unique, qui comprend un cycle pipérazine, un groupe benzyle et une partie indole. Il a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’Acétohydrazide de 2(4-benzyl-1-pipérazinyl)N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidène) implique généralement plusieurs étapes. Une méthode courante consiste à faire réagir la 4-benzylpipérazine avec un dérivé indolique approprié dans des conditions spécifiques pour former le produit souhaité. Les conditions réactionnelles impliquent souvent l’utilisation de solvants tels que l’éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter la réaction .
Méthodes de production industrielle
Bien que les méthodes détaillées de production industrielle ne soient pas facilement disponibles, le composé est généralement produit en laboratoire de recherche en utilisant les voies de synthèse susmentionnées. La mise à l’échelle de la production nécessiterait une optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
L’Acétohydrazide de 2(4-benzyl-1-pipérazinyl)N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidène) peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme le borohydrure de sodium.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent le peroxyde d’hydrogène pour l’oxydation, le borohydrure de sodium pour la réduction et divers agents d’halogénation pour les réactions de substitution. Les conditions impliquent généralement des températures contrôlées et l’utilisation de solvants appropriés pour faciliter les réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé.
Applications de recherche scientifique
L’Acétohydrazide de 2(4-benzyl-1-pipérazinyl)N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidène) a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
2(4-Benzyl-1-piperazinyl)N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de l’Acétohydrazide de 2(4-benzyl-1-pipérazinyl)N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidène) implique son interaction avec des cibles moléculaires et des voies spécifiques. On pense que le composé exerce ses effets en se liant à certaines enzymes ou à certains récepteurs, modulant ainsi leur activité. Cela peut entraîner divers effets biologiques, tels que l’inhibition de la prolifération cellulaire ou l’induction de l’apoptose .
Comparaison Avec Des Composés Similaires
Composés similaires
- Bromhydrate d’α-(4-benzylpipérazinyl)acétophénone
- Bromhydrate de N-benzoylméthyl-N′-benzylpipérazine
Unicité
L’Acétohydrazide de 2(4-benzyl-1-pipérazinyl)N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidène) est unique en raison de sa combinaison spécifique d’un cycle pipérazine, d’un groupe benzyle et d’une partie indole. Cette structure confère des propriétés chimiques et biologiques distinctes qui la différencient des autres composés similaires .
Propriétés
Numéro CAS |
303107-58-6 |
|---|---|
Formule moléculaire |
C21H23N5O2 |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
2-(4-benzylpiperazin-1-yl)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C21H23N5O2/c27-19(23-24-20-17-8-4-5-9-18(17)22-21(20)28)15-26-12-10-25(11-13-26)14-16-6-2-1-3-7-16/h1-9,22,28H,10-15H2 |
Clé InChI |
REUZGBAVPYQCEW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N=NC3=C(NC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-({3-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11677938.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11677952.png)
![(5Z)-5-{3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677956.png)
![(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11677963.png)
![Benzoic acid, 4-[(2-benzoyl)benzoylamino]-, ethyl ester](/img/structure/B11677970.png)
![(2E)-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11677974.png)

![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11677987.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11677998.png)
![5-({3-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678002.png)

![(5Z)-5-{3-bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678005.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide](/img/structure/B11678008.png)

